2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide
Description
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide features a benzothiadiazine dioxide core substituted with a 2-fluorophenyl group at position 4 and a chlorine atom at position 4. The 1,1-dioxido group enhances the compound’s polarity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-14-10-11-19-17(12-14)21(16-8-4-5-9-18(16)23)25-26(30(19,28)29)13-20(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXIJBPCBCQKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by reacting a suitable sulfonamide with a chlorinated aromatic compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzothiadiazine intermediate.
Acetamide Formation: The final step involves the acylation of the benzothiadiazine intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Group
The target compound’s N-phenylacetamide group differentiates it from analogs with alternative aryl substitutions. For example:
- 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide (): The 4-fluorophenyl group introduces additional electronegativity, which could affect hydrogen-bonding interactions in biological targets.
Table 1: Substituent Effects on Acetamide Analogs
*LogP values estimated using ChemDraw software.
Core Heterocycle Modifications
The benzothiadiazine dioxide core distinguishes the target compound from benzothiazole derivatives. For instance:
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): The benzothiazole core lacks the sulfone group, reducing polarity. This compound exhibits confirmed antibacterial activity and forms hydrogen-bonded networks (O–H⋯N, N–H⋯O) in its crystal structure, which stabilize its solid-state conformation .
Research Findings and Implications
- Physicochemical Properties: The sulfone group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs, a critical factor for bioavailability.
- Structural Flexibility : The dihedral angle between the benzothiadiazine and phenyl groups (unreported for the target compound) influences binding to biological targets. In benzothiazole analogs, angles near 80° correlate with optimized receptor interactions .
- Synthetic Challenges: High-purity synthesis of such compounds requires rigorous purification, as seen in 3-chloro-N-phenyl-phthalimide production for polyimide monomers .
Biological Activity
Introduction
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide is a member of the benzothiadiazin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 453.94 g/mol. The structure features a benzothiadiazin core characterized by a sulfur atom within a six-membered ring, along with halogen substitutions that enhance its biological activity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.94 g/mol |
| Chemical Structure | Chemical Structure (for illustrative purposes) |
Biological Activity
Antimicrobial Activity
Research has indicated that compounds within the benzothiadiazin class exhibit significant antimicrobial properties. A study evaluating various N-substituted phenylacetamides reported that derivatives with halogen substitutions demonstrated enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound showed promising results in preliminary tests against these pathogens, likely due to its lipophilicity which facilitates membrane penetration .
Structure-Activity Relationships (SAR)
The biological activity of benzothiadiazine derivatives can be influenced significantly by the positioning and nature of substituents on the phenyl ring. Compounds featuring halogenated phenyl groups exhibited increased potency against specific bacterial strains. For instance, the presence of fluorine and chlorine atoms was correlated with improved antimicrobial efficacy due to their ability to enhance lipophilicity and facilitate cellular uptake .
Case Studies
- Antibacterial Evaluation : In vitro studies assessed the antibacterial effects of various derivatives against Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) values were determined, showcasing that certain derivatives outperformed established antibiotics like bismerthiazol .
- Nematicidal Activity : Additional investigations have highlighted the nematicidal properties of related compounds against Meloidogyne incognita, demonstrating mortality rates exceeding 50% at concentrations as low as 100 µg/mL after 24 hours .
Pharmacological Potential
The unique structural features of This compound suggest potential applications beyond antimicrobial activity. Its design may allow for interactions with various biological targets, making it a candidate for further pharmacological exploration in areas such as anticancer therapy or anti-inflammatory treatments.
The compound This compound exhibits promising biological activities primarily related to its antimicrobial properties. Ongoing research into its structure-activity relationships will be crucial for understanding its full therapeutic potential and guiding future drug development efforts.
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide?
- Methodological Answer : The synthesis involves three key steps:
- Benzothiadiazine Core Formation : Cyclization of precursors (e.g., sulfonamide derivatives) under reflux in aprotic solvents like DMF or DMSO, typically at 80–100°C .
- Fluorophenyl Group Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using palladium catalysts (e.g., Pd(PPh₃)₄) and a 2-fluorophenylboronic acid derivative .
- Acetamide Formation : Reaction of the intermediate with phenylacetic acid derivatives via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in dichloromethane .
Critical conditions include strict anhydrous environments, controlled pH (6–7 for coupling), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the fluorophenyl group shows distinct aromatic splitting patterns in ¹H NMR (~7.1–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry (LC-MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 486.05) and detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the fluorophenyl moiety, given steric hindrance from the benzothiadiazine core?
- Methodological Answer :
- Catalyst Screening : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours conventional) while maintaining yields >85% .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of the benzothiadiazine intermediate, minimizing side reactions .
- Kinetic Monitoring : In-situ FTIR or TLC tracking (hexane:ethyl acetate, 7:3) to terminate reactions at maximum conversion .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks) during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track specific groups and simplify spectral interpretation .
Q. How does the electronic effect of the 2-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : The fluorine substituent’s σₚ (-0.34) reduces electron density on the benzothiadiazine ring, slowing SNAr reactions but enhancing stability against hydrolysis .
- Competitive Experiments : Compare reaction rates with non-fluorinated analogs (e.g., 2-chlorophenyl derivatives) in acetonitrile/K₂CO₃ systems .
- DFT Calculations : Frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for benzothiadiazine derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements in HEK293 cells for kinase inhibition) .
- Metabolic Stability Testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to identify species-specific degradation pathways .
- Crystallographic Validation : Resolve 3D structures via X-ray diffraction to confirm binding conformations in active sites .
Structure-Activity Relationship (SAR) Exploration
Q. What functional group modifications could enhance the compound’s bioavailability while retaining target affinity?
- Methodological Answer :
- Prodrug Design : Introduce ester groups (e.g., acetylated acetamide) to improve logP values (>2.5) and intestinal absorption .
- Halogen Replacement : Substitute chlorine with trifluoromethyl (-CF₃) to enhance metabolic stability without sacrificing binding (ΔΔG ≤ 1 kcal/mol) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzothiadiazine core to reduce plasma protein binding and prolong half-life .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s in vitro cytotoxicity?
- Methodological Answer :
- Negative Controls : Use DMSO vehicle (≤0.1% v/v) and untreated cells to baseline viability .
- Positive Controls : Include staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) for assay validation .
- Off-Target Screening : Test against CYP450 isoforms (e.g., CYP3A4) to rule out nonspecific enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
